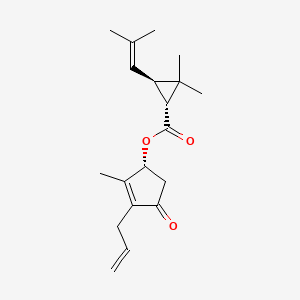

(+)-trans-(R)-allethrin

Description

Overview of Synthetic Pyrethroids in Contemporary Pest Management Research

Synthetic pyrethroids are a major class of insecticides used extensively in agriculture, public health, and residential settings for pest control. taylorandfrancis.comnih.gov Derived from the natural insecticidal compounds called pyrethrins (B594832) found in chrysanthemum flowers, synthetic pyrethroids are engineered to be more stable in light and heat, enhancing their effectiveness. nih.govmdpi.com These compounds are characterized by their high insecticidal activity at low application rates, rapid "knockdown" effect on insects, and generally low toxicity to mammals and birds. mdpi.comregulations.gov

Pyrethroids are broadly categorized into two groups: Type I and Type II. nih.govwho.int This classification is based on their chemical structure and the resulting toxicological effects. who.int Type I pyrethroids, such as allethrin (B1665230), permethrin (B1679614), and resmethrin, lack an α-cyano group in their structure. nih.govencyclopedia.pub In contrast, Type II pyrethroids, including deltamethrin (B41696) and cypermethrin (B145020), possess this α-cyano group, which generally confers higher toxicity. nih.govencyclopedia.pub The primary mode of action for both types involves disrupting the nervous systems of insects by targeting voltage-gated sodium channels. who.intdrugbank.com This disruption leads to paralysis and ultimately, the death of the insect. herts.ac.ukjascoinc.com

Historical Development and Academic Significance of (+)-trans-(R)-Allethrin as a Type I Pyrethroid

The journey of synthetic pyrethroids began with the synthesis of allethrin in 1949 by Schechter, Green, and LaForge. mdpi.comwho.int This was a landmark achievement in the development of synthetic insecticides, marking the first time a synthetic analogue of the natural pyrethrins was created. mdpi.cominchem.org Allethrin was commercialized in 1952 and is an ester of chrysanthemic acid and allethrolone (B1665232). who.intinchem.org As a Type I pyrethroid, it lacks the α-cyano group characteristic of the more potent Type II pyrethroids. regulations.govwho.int

The development of allethrin spurred further research into modifying the structures of natural pyrethrins to create more effective and stable insecticides. nih.gov This led to the creation of a wide array of synthetic pyrethroids with diverse properties for various applications, from household insect control to large-scale agricultural use. who.intnih.gov Allethrin itself is a mixture of eight different stereoisomers. herts.ac.ukwho.int Through further research, specific isomeric compositions were developed to enhance insecticidal activity, leading to products like bioallethrin (B1148691) and esbiothrin. who.int

Stereochemical Importance and Isomeric Complexity in Pyrethroid Studies

The biological activity of pyrethroids is highly dependent on their stereochemistry. researchgate.net Allethrin, for instance, has three chiral centers, resulting in eight possible stereoisomers. herts.ac.ukjascoinc.com These isomers can have significantly different insecticidal potencies. who.intresearchgate.net Research has shown that the insecticidal activity of the different isomers varies, with some being significantly more effective than others. who.int

The most biologically active isomer of allethrin is the [1R, trans; 1S]-isomer, also known as S-Bioallethrin (B1681506). who.int This high degree of stereospecificity is a common feature among pyrethroids. The spatial arrangement of the atoms in the molecule is crucial for its interaction with the target site in the insect's nervous system. researchgate.net

Commercial allethrin products are often mixtures of different isomers. For example:

Allethrin is a racemic mixture of all eight stereoisomers. who.int

d-Allethrin (B1317032) is a mixture of four isomers: [1R, trans;1R]-, [1R, trans;1S]-, [1R, cis;1R]-, and [1R, cis;1S]-isomers. who.int

Bioallethrin consists of the [1R, trans;1R]- and [1R, trans;1S]-isomers. who.int

Esbiothrin also contains the [1R, trans;1R]- and [1R, trans;1S]-isomers, but in a different ratio than bioallethrin, and is rich in the d-allethrolone ester of d-trans-chrysanthemic acid. who.inttandfonline.com

S-Bioallethrin is the single, most active isomer: [1R, trans;1S]. who.int

This complexity highlights the importance of stereochemistry in the design and synthesis of effective pyrethroid insecticides. The isolation and use of the most potent isomers can lead to more effective products. who.int

| Product Name | Isomeric Composition |

|---|---|

| Allethrin | Racemic mixture of 8 stereoisomers. who.int |

| d-Allethrin | Mixture of [1R, trans;1R]-, [1R, trans;1S]-, [1R, cis;1R]-, and [1R, cis;1S]-isomers. who.int |

| Bioallethrin | Mixture of [1R, trans;1R]- and [1R, trans;1S]-isomers. who.int |

| Esbiothrin | Mixture of [1R, trans;1R]- and [1R, trans;1S]-isomers, rich in the d-allethrolone ester of d-trans-chrysanthemic acid. who.inttandfonline.com |

| S-Bioallethrin | The single [1R, trans;1S]-isomer. who.int |

Current Research Landscape and Unaddressed Scientific Inquiries Pertaining to the Chemical Compound

Current research on allethrin and its isomers continues to explore their mechanisms of action and potential effects. While the primary target is known to be the voltage-gated sodium channels, recent studies suggest other modes of action may also contribute to their effects, particularly repellency. For example, research on bioallethrin has indicated that it may also activate specific olfactory receptors in mosquitoes, contributing to its spatial repellency. nih.gov This dual action on both olfactory receptors and sodium channels presents a new area for research in developing more effective repellents. nih.gov

Further investigations are also examining the metabolic pathways of allethrin isomers and their potential for inducing oxidative stress and cytotoxicity in various cell types. acs.orgresearchgate.net Studies have looked into the effects of bioallethrin on human cells, revealing concentration-dependent cytotoxicity and the induction of reactive oxygen species. acs.orgresearchgate.net Understanding these mechanisms is crucial for a complete picture of the compound's biological interactions.

Structure

3D Structure

Properties

Molecular Formula |

C19H26O3 |

|---|---|

Molecular Weight |

302.4 g/mol |

IUPAC Name |

[(1R)-2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14-,16-,17+/m1/s1 |

InChI Key |

ZCVAOQKBXKSDMS-OIISXLGYSA-N |

SMILES |

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C |

Isomeric SMILES |

CC1=C(C(=O)C[C@H]1OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)CC=C |

Canonical SMILES |

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C |

Origin of Product |

United States |

Chemical Synthesis and Stereochemistry Research

Advanced Synthetic Routes and Methodologies for (+)-trans-(R)-Allethrin

Modern synthetic strategies have moved beyond the production of racemic mixtures to focus on pathways that yield specific, desired stereoisomers, thereby increasing efficacy and reducing isomeric ballast.

The synthesis of this compound necessitates the independent, stereocontrolled synthesis of its constituent acid and alcohol moieties.

For the (+)-trans-chrysanthemic acid component, several asymmetric strategies are employed. A primary method is the catalytic asymmetric cyclopropanation of a substituted diene. numberanalytics.comuliege.be This involves the reaction of a diazoester with a diene in the presence of a chiral catalyst to form the cyclopropane (B1198618) ring with high stereoselectivity. uliege.be Another advanced approach uses gem-dichloroalkanes as carbene precursors in cobalt-catalyzed asymmetric cyclopropanations, which has been shown to produce pyrethroid precursors like ethyl chrysanthemate with very high enantiomeric excess (97% ee). nih.govdicp.ac.cn Furthermore, biocatalytic routes have been developed, utilizing microbial esterases, such as the one from Arthrobacter globiformis, for the stereoselective production of (+)-trans-chrysanthemic acid. tandfonline.com The natural biosynthetic pathway in Tanacetum cinerariifolium, involving enzymes like chrysanthemyl diphosphate (B83284) synthase (CDS), alcohol dehydrogenase (ADH), and aldehyde dehydrogenase (ALDH), also provides a blueprint for biomimetic syntheses. oup.comoup.comresearchgate.net

For the (R)-allethrolone component (systematically named (R)-4-hydroxy-3-methyl-2-(2-propenyl)-2-cyclopenten-1-one), the most common industrial approach is the kinetic resolution of a racemic mixture. This is often achieved using enzymes. Lipase-catalyzed enantioselective acylation is a prominent method where an acylating agent is used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted, desired enantiomer. nih.govdntb.gov.ua For instance, lipase (B570770) from Penicillium expansum has been used to resolve racemic allethrolone (B1665232), achieving a 96% conversion with an enantiomeric excess of the product at 99%. researchgate.netresearchgate.net Asymmetric synthesis of the allethrolone core can be achieved through methods like the stereoselective reduction of a prochiral cyclic enone. lookchem.comrsc.org

The choice of catalyst is paramount in controlling the stereochemical outcome of the synthesis. Both metal-based and biological catalysts are integral to modern synthetic routes.

In the synthesis of the chrysanthemic acid moiety, transition metal catalysts are predominant.

Rhodium(II) carboxylates , such as rhodium(II) trifluoromethylbenzoate, are highly effective for the catalytic cyclopropanation of dienes with diazoesters. uliege.beuliege.be The selectivity of these reactions is sensitive to both the catalyst's counter-ion and the structure of the diazoester. uliege.be

Chiral cobalt complexes , particularly those with Pybox (pyridine bis(oxazoline)) or PDI (pyridine diimine) ligands, are used for highly enantioselective cyclopropanations. nih.govdicp.ac.cn

Copper(I) complexes featuring bisoxazoline ligands are also noted for their effectiveness in achieving excellent enantioselectivity in cyclopropanation reactions. researchgate.net

Biocatalysts (enzymes) offer high specificity under mild reaction conditions.

Lipases from sources like Penicillium expansum, Candida rugosa, and Pseudomonas cepacia are the catalysts of choice for the kinetic resolution of racemic allethrolone. tandfonline.comresearchgate.net Their high enantioselectivity allows for the efficient separation of the (R) and (S) enantiomers. nih.gov

Esterases and Dehydrogenases are used in the biocatalytic synthesis of (+)-trans-chrysanthemic acid. An esterase from Arthrobacter globiformis can stereoselectively produce the acid, while a combination of alcohol and aldehyde dehydrogenases can mimic the natural pathway. tandfonline.comoup.com

| Catalyst Type | Specific Example(s) | Application in Synthesis | Key Advantage |

|---|---|---|---|

| Rhodium(II) Carboxylates | Rh(II) trifluoromethylbenzoate | Asymmetric cyclopropanation for chrysanthemic acid | High efficiency and tunable selectivity uliege.beuliege.be |

| Cobalt-Pybox/PDI Complexes | (PDI)CoBr2 | Asymmetric cyclopropanation for chrysanthemic acid | High enantioselectivity (e.g., 97% ee) nih.govdicp.ac.cn |

| Copper(I)-Bisoxazoline | Cu(I)-Box | Asymmetric cyclopropanation | Excellent enantiocontrol researchgate.net |

| Lipases | Lipase from Penicillium expansum | Kinetic resolution of racemic allethrolone | High enantiomeric excess (>99% eep) researchgate.netresearchgate.net |

| Esterases | Esterase from Arthrobacter globiformis | Stereoselective synthesis of (+)-trans-chrysanthemic acid | High stereospecificity tandfonline.com |

Enantiomeric Purity and Diastereomeric Characterization in Research

Allethrin (B1665230) possesses three chiral centers, giving rise to a total of eight stereoisomers (a mixture of four diastereomeric pairs of enantiomers). Commercial allethrin is typically a racemic mixture of all eight isomers. oup.com However, related commercial products contain enriched concentrations of specific isomers. The accurate characterization and quantification of these isomers are critical for research and quality control.

| Product Name | Isomeric Composition |

|---|---|

| Allethrin (racemic) | An equimolar mixture of all 8 stereoisomers oup.com |

| d-Allethrin (B1317032) | A mixture of [1R, trans;1R], [1R, trans;1S], [1R, cis;1R], and [1R, cis;1S] isomers, enriched in the 1R-acid forms oup.com |

| Bioallethrin (B1148691) | A mixture of the [1R, trans;1R] and [1R, trans;1S] isomers oup.com |

| S-Bioallethrin (B1681506) (Esbiothrin) | Primarily the single [1R, trans;1S] isomer, which is synonymous with this compound oup.com |

The primary analytical technique for separating and quantifying these stereoisomers is High-Performance Liquid Chromatography (HPLC) , utilizing Chiral Stationary Phases (CSPs). These columns allow for the differential interaction of enantiomers, resulting in different retention times. For complex mixtures like allethrin, two-dimensional liquid chromatography (LC-LC) is particularly powerful. In this method, an initial achiral column separates the cis and trans diastereomers, after which fractions are sent to a second chiral column to resolve the individual enantiomers. rsc.org This approach can achieve baseline separation of all eight stereoisomers. rsc.org Gas chromatography (GC) with chiral columns is also used, though complete resolution of all isomers can be more challenging. [No specific search result, but a common technique]. These methods are essential for determining the enantiomeric excess (ee) and diastereomeric ratio of a sample to confirm its purity.

Investigation of Novel Precursors and Reaction Pathways for Allethrin Analogs

Research into novel pyrethroids often involves the systematic modification of the precursor molecules—the chrysanthemic acid and allethrolone moieties—to develop analogs with enhanced photostability, greater potency, or altered biological spectra.

Modification of the acid moiety involves synthesizing analogs of chrysanthemic acid. This can be achieved by using different substituted dienes in the catalytic cyclopropanation reaction. uliege.be For example, the cyclopropanation of 1,1-dichloro-4-methyl-1,3-pentadiene yields permethric acid, a key precursor for the insecticide permethrin (B1679614). uliege.be The development of novel cyclopropanation reagents and catalysts continues to expand the range of accessible acid structures. mdpi.com

Modification of the alcohol moiety is a widely explored strategy. By synthesizing different cyclopentenolone derivatives or replacing the allethrolone core entirely, chemists have created a new generation of pyrethroids. A notable example is the development of metofluthrin, which features a [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl alcohol component instead of allethrolone. This structural change imparts different physical and insecticidal properties. The use of versatile chiral building blocks, such as (S)-4-hydroxy-2-methylcyclopent-2-en-1-one, provides a starting point for the synthesis of a wide array of complex molecules and potential pyrethroid analogs. researchgate.net

Modern synthetic chemistry also explores novel reaction pathways to construct these molecules more efficiently. Strategies such as tandem reactions, where multiple bond-forming events occur in a single operation, are being investigated to streamline the synthesis of allethrin analogs.

Molecular Mechanisms of Action in Target Organisms Invertebrate Focus

Neurophysiological Disruptions in Arthropod Nervous Systems

(+)-trans-(R)-allethrin, a Type I pyrethroid, primarily exerts its toxic effects by disrupting the normal function of the arthropod nervous system. ucanr.edu This disruption manifests as hyperexcitation, tremors, and eventual paralysis in affected insects. who.intwikipedia.org The core of this neurotoxicity lies in its ability to interfere with the fundamental processes of nerve impulse transmission.

Interactions with Voltage-Gated Sodium Channels: Gating Kinetics and Modulatory Effects

The principal molecular target of this compound is the voltage-gated sodium channel (VGSC), an integral transmembrane protein essential for the rising phase of an action potential in excitable cells. annualreviews.orgnih.gov Allethrin (B1665230) binds to these channels and profoundly alters their gating kinetics. annualreviews.org Unlike normal channel function where sodium ions flow in for only a few milliseconds, allethrin modification causes the channels to remain open for a much longer duration. researchgate.net

This action is state-dependent, with pyrethroids showing a preference for binding to the open or activated state of the sodium channel. nih.govrupress.org The binding stabilizes the open state, inhibiting the rapid inactivation that normally closes the channel. annualreviews.org This results in a prolonged influx of sodium ions, leading to a sustained depolarizing after-potential following an action potential. When this after-potential reaches the threshold for excitation, it triggers repetitive firing of the neuron, causing the characteristic signs of pyrethroid poisoning. researchgate.net

As a Type I pyrethroid (lacking an α-cyano group), allethrin's interaction with the sodium channel typically induces repetitive after-discharges. nih.govresearchgate.net Studies on isolated nerve preparations have shown that this modification leads to the generation of nerve impulse trains from a single stimulus. who.int Electrophysiological analysis demonstrates that allethrin produces rapidly-decaying monoexponential tail currents, a characteristic feature of Type I pyrethroid action on sodium channels.

Table 1: Modulatory Effects of Allethrin on Arthropod Voltage-Gated Sodium Channels

| Parameter | Effect of this compound | Neurophysiological Consequence | Reference |

|---|---|---|---|

| Channel Activation | Shifts voltage dependence of activation to more negative potentials. | Channels open at membrane potentials closer to the resting potential. | annualreviews.org |

| Channel Inactivation | Inhibits or dramatically slows the rate of inactivation. | Prolonged sodium ion influx during an action potential. | annualreviews.org |

| Channel Deactivation | Inhibits the closing of the channel upon repolarization. | Generation of a large depolarizing after-potential and tail currents. | nih.gov |

| Nerve Firing | Induces repetitive firing in response to a single stimulus. | Nerve hyperexcitability, leading to tremors and convulsions. | who.intresearchgate.net |

Modulation of Other Neurotransmitter Systems (e.g., Cholinergic Mechanisms)

While the voltage-gated sodium channel is the primary target, evidence suggests that pyrethroids, including allethrin, may also interact with other neurotransmitter systems. Research has indicated a potential postsynaptic site of action for allethrin involving the nicotinic acetylcholine (B1216132) receptor (nAChR). who.int The nAChR is a ligand-gated ion channel that mediates fast synaptic transmission in the insect central nervous system. plos.orgnih.gov High-affinity binding of allethrin to the channel sites of the nAChR has been observed, suggesting a mechanism of action beyond its effects on sodium channels. who.int Studies on bioallethrin (B1148691), a stereoisomer of allethrin, have also shown effects on both nicotinic and muscarinic cholinergic receptors, further supporting the potential for pyrethroids to modulate the cholinergic system. nih.gov

Additionally, some pyrethroids have been shown to interact with the GABA (γ-aminobutyric acid) receptor-ionophore complex. who.int The GABA receptor is the primary inhibitory neurotransmitter receptor in the insect nervous system, gating a chloride ion channel. jst.go.jpnih.gov While the primary insecticidal action of Type I pyrethroids like allethrin is not attributed to GABA receptor antagonism, their ability to bind to this complex suggests a potential secondary or modulatory role in neurotoxicity. who.int

Comparative Molecular Pharmacology Across Diverse Insect Species

The insecticidal efficacy of this compound varies significantly across different arthropod species. This is largely due to differences in the sensitivity of the molecular target site, the voltage-gated sodium channel. researchgate.netnih.gov Direct comparative studies have demonstrated that insect sodium channels are substantially more sensitive to pyrethroids than their mammalian counterparts. nih.gov For instance, allethrin modifies sodium channels in cockroach neurons at concentrations over 1000-fold lower than what is required to produce a similar effect in rat neurons. researchgate.netnih.gov

This differential sensitivity is a key factor in the selective toxicity of the compound. Even among insects, sensitivity varies. Early studies showed that at equal concentrations, allethrin was highly effective against houseflies (Musca domestica) but significantly less toxic to Anopheles mosquitoes. cabidigitallibrary.org It was also found to be relatively ineffective against the American cockroach (Periplaneta americana) at dosages that were lethal to flies. cabidigitallibrary.org

These species-specific differences can be attributed to variations in the amino acid sequences of the sodium channel protein. nih.gov Most insect species possess a single sodium channel gene, but generate functional diversity through mechanisms like alternative splicing. nih.gov Specific mutations within this gene, often in regions critical for pyrethroid binding, can confer resistance and are a major factor in the variable pharmacology observed across species. nih.govnih.gov

Table 2: Comparative Efficacy of Allethrin Against Various Insect Species

| Insect Species | Observed Efficacy/Toxicity | Primary Molecular Target | Reference |

|---|---|---|---|

| Housefly (Musca domestica) | High toxicity, equivalent to natural pyrethrins (B594832) in spray tests. | Voltage-Gated Sodium Channel | cabidigitallibrary.org |

| Mosquitoes (Anopheles spp.) | Less toxic than natural pyrethrins at low concentrations. | Voltage-Gated Sodium Channel | cabidigitallibrary.org |

| Cockroach (Periplaneta americana) | Low toxicity at standard aerosol dosages. High potency on isolated neurons. | Voltage-Gated Sodium Channel | researchgate.netnih.govcabidigitallibrary.org |

| Mosquitoes (Anopheles stephensi) | Susceptible to pyrethroids. | Voltage-Gated Sodium Channel | cabidigitallibrary.org |

Structure-Activity Relationships (SAR) and Ligand-Receptor Binding at the Molecular Target Level

The insecticidal activity of this compound is intrinsically linked to its three-dimensional structure and how it binds to its receptor sites on the sodium channel. Allethrin is a specific stereoisomer of allethrin, which itself is a mixture of up to eight different stereoisomers. who.intwikipedia.org The precise spatial arrangement of the atoms in the this compound molecule is crucial for its high affinity and potent modulatory effect on the insect sodium channel.

Key structural features governing activity include:

Stereochemistry: The insecticidal potency of pyrethroids is highly dependent on their stereochemistry. The specific configuration of chiral centers in both the cyclopropanecarboxylate (B1236923) (acid) and cyclopentenolone (alcohol) moieties of the allethrin molecule dictates the efficacy. The (+)-trans-(R) configuration is among the most active isomers.

Type I Classification: Allethrin lacks an α-cyano group on the alcohol moiety, classifying it as a Type I pyrethroid. nih.gov This structural feature is directly responsible for the characteristic "T-syndrome" of poisoning (tremors) and the specific modifications to sodium channel gating, such as inducing repetitive firing rather than the long-lasting nerve block associated with Type II pyrethroids. who.intnih.gov

Ester Linkage: The ester bond connecting the acid and alcohol portions is essential for activity. Hydrolysis of this bond, a primary metabolic detoxification pathway in many organisms, renders the molecule inactive.

Computational and mutational studies suggest that pyrethroids interact with at least two distinct receptor sites on the insect sodium channel, termed PyR1 and PyR2. mdpi.com The simultaneous binding to both sites is thought to be necessary for the effective, prolonged opening of the channel. mdpi.com Ligand binding is state-dependent, with much higher affinity for the open state of the channel. rupress.org This means the insecticide preferentially binds to and "traps" the channel once it has been activated by a nerve impulse, preventing it from closing normally. This high-affinity binding to a specific conformational state of the receptor is a hallmark of its potent action.

Table 3: Structure-Activity Relationships of this compound

| Structural Feature | Functional Significance | Reference |

|---|---|---|

| (+)-trans-(R) Stereoisomerism | Optimal three-dimensional shape for high-affinity binding to the sodium channel receptor sites. | who.intwikipedia.org |

| Absence of α-cyano group | Defines it as a Type I pyrethroid, causing repetitive nerve firing rather than a prolonged conduction block. | annualreviews.orgnih.gov |

| Ester Linkage | Crucial for maintaining the overall structure required for activity; hydrolysis leads to detoxification. | who.int |

| Cyclopropanecarboxylate "Acid" Moiety | Essential component for binding to the receptor sites. | who.int |

| Cyclopentenolone "Alcohol" Moiety | Contributes to the binding affinity and specificity of the molecule. | who.int |

Insecticide Resistance Research and Management Strategies

Biochemical Mechanisms of Resistance to Allethrin (B1665230)

Metabolic resistance involves the enhanced ability of an insect to detoxify or break down the insecticide before it can reach its neurological target site. This is primarily accomplished by three major families of detoxification enzymes. semanticscholar.orgnih.govnih.gov The overproduction of these enzymes is a common defense mechanism against insecticides. pjoes.com

Cytochrome P450 monooxygenases (P450s or CYPs) are a diverse superfamily of enzymes that play a critical role in metabolizing a wide array of foreign compounds (xenobiotics), including insecticides. sci-hub.seplos.org They are a primary enzyme family associated with resistance to most classes of insecticides, including pyrethroids. nih.gov In resistant insects, enhanced detoxification is often linked to the overexpression or increased activity of specific P450 genes. sci-hub.seplos.org

P450s detoxify pyrethroids by catalyzing oxidation reactions, making the insecticide more water-soluble and easier to excrete. plos.org Several P450 genes, particularly from the CYP6 family, have been implicated in pyrethroid resistance in major disease vectors like mosquitoes. semanticscholar.orgnih.gov For instance, studies on Aedes aegypti and Anopheles gambiae have frequently associated members of the CYP6Z subfamily with pyrethroid resistance. semanticscholar.org Research has shown that these enzymes can effectively metabolize the breakdown products of pyrethroids that are initially created by other enzymes like esterases. semanticscholar.org The upregulation of P450s can be due to insertions of transposable elements into their promoter regions, leading to significantly increased enzyme production. nih.gov

Table 1: Key Research Findings on P450-Mediated Resistance

| Finding | Implication for (+)-trans-(R)-allethrin Resistance | Relevant Species Example(s) |

|---|---|---|

| Overexpression of P450 genes, especially from the CYP6 family, is linked to pyrethroid resistance. nih.govsci-hub.se | Increased levels of specific P450 enzymes can lead to faster breakdown of allethrin, reducing its toxic effect. | Aedes aegypti, Anopheles gambiae, Musca domestica semanticscholar.orgpjoes.com |

| P450s metabolize pyrethroid breakdown products. semanticscholar.org | P450s can act on allethrin metabolites, further contributing to its complete detoxification from the insect's system. | Aedes aegypti semanticscholar.org |

| P450-mediated resistance can be suppressed by synergists like piperonyl butoxide (PBO). nih.gov | Co-formulating allethrin with PBO can restore its effectiveness against populations with P450-based resistance. | Haematobia irritans (Horn Fly) nih.gov |

Esterases are another major family of detoxification enzymes that confer resistance to insecticides containing ester bonds, including organophosphates, carbamates, and pyrethroids like this compound. pjoes.comfiocruz.br Esterase-derived metabolic resistance is a significant issue in vector populations and is known to cause cross-resistance between different insecticide classes. fiocruz.br

There are two primary mechanisms by which esterases contribute to resistance:

Enhanced Degradation: Overproduced esterases can hydrolyze the ester linkage in the pyrethroid molecule, breaking it down into less toxic acidic and alcoholic metabolites. pjoes.comfiocruz.brmdpi.com

Sequestration: In some cases, the esterase enzymes bind tightly to the insecticide molecule without immediately degrading it. This sequestration prevents the insecticide from reaching its target site in the nervous system, effectively neutralizing it. pjoes.comnih.gov

The increased production of these esterases is often the result of gene amplification, where the gene encoding the enzyme is duplicated multiple times in the insect's genome, leading to significantly higher enzyme levels in resistant individuals compared to susceptible ones. pjoes.comnih.govfiocruz.br

Target-Site Insensitivity and Resistance Mutations (e.g., kdr and super-kdr Alleles)

The primary mode of action for pyrethroids is their effect on voltage-gated sodium channels (VGSCs) in the nerve cell membranes of insects. conicet.gov.arwikipedia.org They bind to these channels, keeping them open and causing prolonged membrane depolarization, which leads to paralysis and death of the organism. wikipedia.orgiastate.edu Target-site insensitivity occurs when mutations in the gene encoding the VGSC protein reduce its binding affinity for the insecticide. nih.govresearchgate.net

This form of resistance is famously known as knockdown resistance (kdr). wikipedia.orgfrontiersin.org The first and most well-documented kdr mutation is a single amino acid substitution of leucine (B10760876) to phenylalanine at position 1014 of the protein (L1014F). conicet.gov.arresearchgate.net This single change can confer significant levels of resistance. nih.gov

Subsequently, an even more potent resistance level, termed "super-kdr," was identified. nih.govconicet.gov.ar Super-kdr is typically caused by the presence of a second mutation, M918T (methionine to threonine at position 918), in addition to the L1014F mutation. nih.govconicet.gov.arresearchgate.net The super-kdr mutation is almost never detected in the absence of the primary kdr mutation. nih.gov These mutations have been found in a wide range of insect pests and are a major mechanism of resistance to pyrethroids. nih.govconicet.gov.arnih.gov

Table 2: Common Knockdown Resistance (kdr) and super-kdr Mutations

| Mutation Type | Amino Acid Change | Associated Resistance Level | Notes |

|---|---|---|---|

| kdr | L1014F | Moderate to High | The most common kdr mutation, confers resistance by reducing insecticide binding affinity. conicet.gov.arresearchgate.net |

| kdr-his | L1014H | Low to Moderate | A different substitution at the same position, generally conferring lower resistance than L1014F. conicet.gov.ar |

| super-kdr | M918T + L1014F | Very High | The M918T mutation, in combination with L1014F, dramatically increases resistance levels. nih.govconicet.gov.arresearchgate.net |

| Other kdr | V1016G, F1534C | Varies | Other mutations in the VGSC gene also contribute to resistance in various insect populations. nih.gov |

Genetic Basis and Population Dynamics of Allethrin Resistance Evolution

Insecticide resistance is fundamentally an evolutionary process. It is defined as a heritable change in the sensitivity of a pest population that results in the repeated failure of an insecticide to achieve the expected level of control. irac-online.org The development and spread of resistance are driven by the intense selection pressure exerted by the widespread use of insecticides. ucl.ac.uk

The genetic basis of resistance can be simple, involving a single gene (monogenic), as in the case of some target-site mutations, or complex, involving multiple genes (polygenic), which is often the case with metabolic resistance. researchgate.net Population genetics provides a framework for understanding how resistance alleles, such as kdr mutations, emerge and change in frequency over time. researchgate.netbiorxiv.org

The evolution of resistance in a population is influenced by several factors:

Selection Pressure: The intensity and frequency of insecticide application directly select for resistant individuals.

Initial Allele Frequency: Resistance alleles may exist at a very low frequency in a population even before insecticide use, or they can arise from new mutations. biorxiv.org

Gene Flow: Migration of resistant insects can spread resistance alleles to new populations. researchgate.net

Fitness Cost: Resistance mechanisms can sometimes come with a "fitness cost," meaning that in an insecticide-free environment, resistant insects may have lower reproductive success or survival rates than their susceptible counterparts. conicet.gov.arfrontiersin.org This cost can lead to a decline in the frequency of resistance alleles if the selection pressure is removed. conicet.gov.ar

Academic Research on Integrated Resistance Management Strategies (e.g., Synergism Studies, Rotation Strategies)

Given the challenge of resistance, a key focus of academic and applied research is the development of Integrated Resistance Management (IRM) strategies to preserve the effectiveness of insecticides like this compound. irac-online.orgnih.gov The goal of IRM is to minimize the selection of resistant individuals. croplife.org.au

Synergism Studies: A major strategy to combat metabolic resistance is the use of synergists. Synergists are chemicals that may not be toxic on their own but enhance the potency of an insecticide by inhibiting the detoxification enzymes that would otherwise break it down. acs.org The most common synergist used with pyrethroids is piperonyl butoxide (PBO). oup.com PBO functions by inhibiting cytochrome P450 enzymes. nih.govwikipedia.org Research has demonstrated that PBO can significantly increase the toxicity of allethrin, effectively overcoming P450-mediated resistance. nih.govoup.com Other compounds, such as certain phenolic lactones, have also been investigated for their ability to act as synergists with allethrin. tandfonline.com

Rotation Strategies: Insecticide rotation is a cornerstone of IRM. irac-online.orggov.on.ca This strategy involves the temporal alternation of different insecticide classes that have different modes of action. nih.govpbsanimalhealth.com The principle is that insects resistant to one insecticide class will be killed by a product from a different class. irac-online.org By rotating insecticides, the selection pressure for any single resistance mechanism is reduced, delaying its development. nih.gov

For this strategy to be effective, products must be rotated between different Insecticide Resistance Action Committee (IRAC) Mode of Action groups. irac-online.orggov.on.ca Allethrin and other pyrethroids belong to IRAC Group 3A, which are sodium channel modulators. irac-online.org A sound rotation program would alternate blocks of Group 3A insecticide applications with blocks of applications from other groups, such as organophosphates (Group 1B) or neonicotinoids (Group 4A). gov.on.ca The timing of these rotations is often planned around the life cycle of the target pest to ensure that successive generations are not treated with the same mode of action. nih.govgov.on.ca

Environmental Fate and Degradation Research

Photolytic Degradation Pathways and Kinetics

Photolytic degradation is a significant pathway for the breakdown of many synthetic pyrethroids, including allethrin (B1665230), upon exposure to sunlight. who.int The process involves the absorption of light energy, leading to chemical transformations of the parent molecule. researchgate.net

When exposed to sunlight or artificial UV light, (+)-trans-(R)-allethrin undergoes several photoreactions. who.intresearchgate.net Studies have identified a number of transformation products resulting from these reactions. The major photoreactions include ester cleavage, oxidation at the isobutenyl methyl group, and epoxidation at the isobutenyl double bond. who.int

One of the main degradation products identified is dihydroxyallethrolone, which was found to be a major degradate in a photolysis study, accounting for a maximum of 34.9% of the transformation products. regulations.gov Another significant product is allethrolone (B1665232), which was observed at a maximum of 9.8% in the same study. regulations.gov Other identified photoproducts include chrysanthemic acid (CA) and cyclopropylrethronyl chrysanthemate. who.intinchem.org The photodecomposition of allethrin in solution under sunlight yields similar products. inchem.org Research indicates that the photolytic degradation of allethrin can result in at least 14 different products. inchem.org

Table 1: Identified Photolytic Transformation Products of this compound

| Transformation Product | Formation Pathway | Reference |

| Dihydroxyallethrolone | Photolysis | regulations.gov |

| Allethrolone | Ester Cleavage | regulations.govinchem.org |

| Chrysanthemic acid (CA) | Ester Cleavage | who.intinchem.org |

| Cyclopropylrethronyl chrysanthemate | Rearrangement | inchem.org |

| 3-(2-hydroxymethyl) derivative of allethrin | Oxidation | who.int |

| 3-(1-epoxy) derivative of allethrin | Epoxidation | who.int |

The rate and extent of photolysis are significantly influenced by various environmental factors. The intensity and wavelength of UV radiation are primary drivers of photolytic reactions. researchgate.net Allethrin is noted to be unstable to light. inchem.org

The environmental matrix in which the compound is present also plays a crucial role. For instance, the presence of certain substances can affect the photostability of allethrin. One study observed that the co-presence of the pesticide trifluralin (B1683247) can photostabilize allethrins. regulations.gov Adsorption to suspended particles in water can decrease the amount of allethrin available for photolytic degradation. regulations.gov While laboratory studies provide valuable insights, it is important to note that these are often conducted under optimal conditions, and extrapolation to real-world environmental scenarios should be done with caution. regulations.gov

Microbial Biodegradation in Terrestrial and Aquatic Environments

Microbial biodegradation is a key process in the breakdown of this compound in both soil and water environments. nih.govnih.gov Various microorganisms, including bacteria and fungi, have been shown to degrade pyrethroids, often utilizing them as a source of carbon and nitrogen. frontiersin.orgnih.gov

Researchers have successfully isolated and identified several microorganisms capable of degrading allethrin from contaminated environments such as agricultural soils and wastewater sludge. nih.govsci-hub.sefrontiersin.org These microorganisms have demonstrated the ability to break down allethrin and use it for their growth. nih.govresearchgate.net

Among the identified bacterial degraders are species from the genera Acidomonas, Sphingomonas, and Pseudomonas. nih.govsci-hub.seresearchgate.net For example, an Acidomonas sp. was found to degrade over 70% of allethrin within 72 hours. researchgate.net A strain of Sphingomonas trueperi degraded up to 93% of allethrin within 7 days. sci-hub.se More recently, a highly efficient allethrin-degrading bacterium, Bacillus megaterium strain HLJ7, was isolated and shown to remove 96.5% of 50 mg L⁻¹ allethrin in a minimal medium within 11 days. nih.gov

Fungi also play a significant role in allethrin biodegradation. nih.govfrontiersin.org A novel fungal strain, Fusarium proliferatum CF2, isolated from contaminated agricultural fields, was able to utilize allethrin as its sole carbon source and completely degrade it within 144 hours under optimal conditions. nih.govnih.gov Fungi are often considered to have a comparatively better potential for pesticide degradation than bacteria. frontiersin.orgnih.gov

Table 2: Examples of Isolated Allethrin-Degrading Microorganisms

| Microorganism | Type | Source of Isolation | Degradation Efficiency | Reference |

| Acidomonas sp. | Bacterium | Not specified | >70% in 72 hours | researchgate.net |

| Sphingomonas trueperi CW3 | Bacterium | Not specified | 93% in 7 days | sci-hub.se |

| Pseudomonas nitroreducens CW7 | Bacterium | Wastewater sludge | 96% in 7 days | sci-hub.se |

| Bacillus megaterium HLJ7 | Bacterium | Not specified | 96.5% in 11 days | nih.gov |

| Fusarium proliferatum CF2 | Fungus | Contaminated agricultural fields | 100% in 144 hours | nih.govnih.gov |

The primary and initial step in the microbial degradation of pyrethroids like allethrin is the enzymatic hydrolysis of the ester bond. frontiersin.orgnih.govsci-hub.se This reaction is catalyzed by carboxylesterases, which are produced by the degrading microorganisms. mdpi.com

The hydrolysis of the ester linkage in allethrin results in the formation of two main metabolites: an alcohol moiety (allethrolone) and a carboxylic acid moiety (chrysanthemic acid). frontiersin.orgresearchgate.net Following this initial cleavage, these intermediate metabolites are further broken down through subsequent metabolic pathways, which can include oxidation and dehydrogenation. frontiersin.orgresearchgate.net For instance, in the degradation of allethrin by Acidomonas sp., the identified metabolites included chrysanthemic acid and allethrolone, indicating a hydrolytic pathway followed by oxidation and dehydrogenation. researchgate.netbioline.org.br Similarly, the degradation pathway proposed for Bacillus megaterium HLJ7 involves the initial cleavage of the carboxylester bond, followed by the degradation of the five-carbon ring. nih.gov

Kinetic studies are essential for understanding the rate at which allethrin is degraded by microorganisms in different environments. These studies often follow first-order kinetics. nih.govnih.gov The half-life (t₁/₂) of a compound, which is the time required for its concentration to decrease by half, is a key parameter derived from these studies.

Inoculation of contaminated media with specific degrading microorganisms has been shown to significantly accelerate the degradation of allethrin and reduce its half-life. For example, the half-life of allethrin in a minimal salt medium was reduced from 533.19 hours in the control to 26.05 hours when inoculated with Fusarium proliferatum CF2. nih.gov In another study, the half-life of allethrin was shortened from 55.89 days in the control to 3.56 days with the introduction of Bacillus megaterium HLJ7. nih.gov

Bioaugmentation, the process of adding cultured microorganisms to a contaminated site, has also proven effective in soil. The half-life of allethrin in soil was significantly reduced when treated with Pseudomonas nitroreducens CW7. sci-hub.se Similarly, the addition of Bacillus megaterium HLJ7 to soil removed about 70.8% of the initial allethrin within 15 days. nih.gov

Table 3: Kinetic Parameters of Allethrin Microbial Degradation

| Microorganism | Matrix | Initial Concentration | Half-life (t₁/₂) with Microorganism | Half-life (t₁/₂) in Control | Reference |

| Fusarium proliferatum CF2 | Minimal Salt Medium | 50 mg/L | 26.05 hours | 533.19 hours | nih.gov |

| Bacillus megaterium HLJ7 | Minimal Medium | 50 mg/L | 3.56 days | 55.89 days | nih.gov |

| Pseudomonas nitroreducens CW7 | Soil (unsterilized) | Not specified | 6.23 days | 15.10 days | sci-hub.se |

Abiotic Hydrolysis and Other Non-Photolytic Degradation Processes

This compound, a member of the pyrethroid insecticide family, undergoes abiotic degradation in the environment, primarily through hydrolysis. This process is significantly influenced by the pH of the surrounding medium.

Research indicates that the ester linkage in the allethrin molecule is susceptible to cleavage under alkaline conditions. who.intnih.gov While stable in neutral or acidic environments, the rate of hydrolysis increases in alkaline media, leading to the breakdown of the parent compound. nih.gov This degradation pathway involves the splitting of the ester bond, which is a key non-photolytic process for pyrethroids. who.int The trans-isomers of pyrethroids, such as this compound, have been noted to be hydrolyzed more rapidly than their cis-isomer counterparts. inchem.org

Beyond hydrolysis, another non-photolytic degradation process is pyrolysis, which occurs at very high temperatures. Allethrin has been shown to decompose rapidly at temperatures exceeding 400°C. who.int

Environmental Persistence and Dissipation Dynamics Across Different Ecosystem Compartments

The persistence of this compound and its dissipation across environmental compartments like soil, water, and air are critical for understanding its long-term impact. The compound is generally considered to have low to moderate persistence due to several degradation factors. mdpi.comamazonaws.comherts.ac.uk

Soil: In terrestrial environments, this compound is characterized as slightly to moderately persistent. herts.ac.ukregulations.gov The typical soil degradation half-life (DT₅₀) is reported to be around 60 days. mdpi.comamazonaws.com Due to its low aqueous solubility and tendency to adsorb to organic matter, it exhibits low mobility in most soil types and is not expected to leach significantly into groundwater. amazonaws.comherts.ac.ukregulations.gov The primary degradation mechanism in soil is microbial breakdown. amazonaws.com

Water: In aquatic systems, the persistence of allethrins can be more variable. While generally degraded, some studies suggest that under specific conditions, bioallethrin (B1148691) could be persistent in water. herts.ac.uk The compound is known to be very toxic to aquatic organisms. nih.gov Due to strong adsorption to particulate matter, it tends to partition from the water column into the sediment. who.int

Air: When released into the atmosphere, such as from mosquito coils, the compound's persistence is low. amazonaws.com Sunlight plays a significant role in its degradation in the air, with photolysis occurring within hours. amazonaws.com

The following table summarizes the environmental persistence data for allethrin compounds.

| Ecosystem Compartment | Persistence Metric | Value/Characteristic | References |

| Soil | Degradation Half-Life (DT₅₀) | ~60 days | mdpi.comamazonaws.com |

| Mobility | Low, adheres to organic matter | amazonaws.comherts.ac.ukregulations.gov | |

| Persistence Rating | Slightly to moderately persistent | herts.ac.ukregulations.gov | |

| Water | Persistence | Can be persistent under certain conditions | herts.ac.uk |

| Behavior | Adsorbs strongly to sediment | who.int | |

| Air | Persistence Rating | Low | amazonaws.com |

| Degradation | Rapid photolysis (within hours) | amazonaws.com |

Identification and Characterization of Environmental Metabolites

The degradation of this compound, whether through biotic or abiotic pathways, results in the formation of several smaller chemical compounds known as metabolites. The primary degradation pathway involves the cleavage of the central ester bond through hydrolysis. who.intresearchgate.net

This initial hydrolytic step yields two main fragments: an alcohol component and an acid component. inchem.org For this compound, these are:

Allethrolone : The alcohol portion of the molecule. researchgate.netnih.gov

Chrysanthemic acid (specifically, (1R)-trans-chrysanthemic acid): The acid portion, also referred to as cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl). who.intresearchgate.netnih.gov

Following this initial cleavage, these primary metabolites can undergo further oxidation. who.intresearchgate.netnih.gov For instance, chrysanthemic acid can be further oxidized to form chrysanthemum dicarboxylic acid . who.int Studies on the bacterial degradation of allethrin have identified other metabolites, such as 2-ethyl-1,3-dimethyl-cyclopent-2-ene-carboxylic acid , confirming that the degradation cascade involves hydrolysis followed by subsequent oxidation and dehydrogenation. researchgate.netnih.gov

These degradation products are generally considered less toxic than the parent compound. oup.com Understanding these metabolites is crucial for a complete assessment of the environmental impact of this compound use.

The table below lists the major environmental metabolites identified from the degradation of allethrin.

| Metabolite Name | Parent Compound | Formation Pathway | References |

| Allethrolone | This compound | Ester Hydrolysis | researchgate.netnih.gov |

| Chrysanthemic acid | This compound | Ester Hydrolysis | who.intresearchgate.netnih.gov |

| Chrysanthemum dicarboxylic acid | Chrysanthemic acid | Oxidation | who.int |

| 2-ethyl-1,3-dimethyl-cyclopent-2-ene-carboxylic acid | This compound | Hydrolysis, Oxidation, Dehydrogenation | researchgate.netnih.gov |

Ecological Impact on Non Target Organisms and Ecosystems

Aquatic Ecotoxicology Research

Allethrin (B1665230) isomers are recognized for their high toxicity to aquatic life, a characteristic that drives much of the ecological risk assessment for this class of compounds. wikipedia.orgbeyondpesticides.orgherts.ac.uk Their impact is observed in both lethal and sublethal effects on a variety of aquatic organisms.

Studies have consistently demonstrated that allethrins are very highly toxic to both coldwater and warmwater fish species. epa.govepa.gov The acute toxicity, typically measured as the concentration that is lethal to 50% of a test population over a 96-hour period (96-h LC50), is in the low microgram-per-liter (µg/L) range. For instance, the LC50 values for various allethrin compounds generally fall between 9 and 90 µg/L. who.int

The toxicity of (+)-trans-(R)-allethrin and its related isomers can be influenced by environmental factors such as temperature. One study found that the toxicity of (+)-trans-allethrin to bluegill sunfish was approximately 1.5 times higher at 22°C than at 12°C. who.int However, water hardness and pH did not appear to have a significant effect on its toxicity to fish. who.int

Recent research has further refined these toxicity values. A 2024 study on zebrafish (Danio rerio) determined the LC50 for d-trans allethrin to be 0.80 μg/L. researchgate.net The toxicity of different allethrin compounds varies, with one report noting a 96-hour LC50 range from 2.6 µg/L for d-allethrin (B1317032) in coho salmon to 80 µg/L for s-bioallethrin (B1681506) in fathead minnows. orst.edu

Table 1: Acute Toxicity of Allethrin Isomers to Various Fish Species

| Species | Chemical | LC50 (96-hour) | Reference |

|---|---|---|---|

| Coho Salmon (Oncorhynchus kisutch) | d-allethrin | 2.6 µg/L | orst.edu |

| Zebrafish (Danio rerio) | d-trans allethrin | 0.80 µg/L | researchgate.net |

| Fathead Minnow (Pimephales promelas) | s-bioallethrin | 80 µg/L | orst.edu |

| Channel Catfish (Ictalurus punctatus) | Allethrin | 30 µg/L | orst.edu |

Beyond acute lethality, sublethal concentrations of pyrethroids like allethrin can induce significant physiological and behavioral changes in fish. mdpi.com These effects can impair survival and reproductive success even at concentrations not immediately fatal.

Exposure to d-trans allethrin has been shown to cause changes in the locomotion and respiration of zebrafish. researchgate.net Observed symptoms included respiratory distress and a loss of balance. researchgate.net In general, fish exposed to pyrethroids may exhibit erratic swimming, rapid gill movement, and swimming near the water's surface. nih.gov This initial hyperactivity is often followed by a period of lethargy and inactivity just before death. nih.gov Other behavioral responses noted in fish exposed to pyrethroids include attempts to leap from the contaminated water, which can be interpreted as an escape behavior. fisheriesjournal.com Studies on other pyrethroids, such as bifenthrin, have demonstrated dose-dependent behavioral changes in juvenile Chinook salmon, including hypoactivity at lower concentrations and hyperactivity at higher concentrations, as well as reduced anxiety-like behaviors. nih.govresearchgate.net

Available data indicate that technical allethrin is very highly toxic to freshwater aquatic invertebrates. epa.govepa.gov While generally less toxic to some crustaceans like Daphnia compared to fish, with LC50 values ranging from 150 to 50,000 µg/L, its toxicity to other aquatic arthropods can be extreme. who.int The stonefly, for example, is one of the most susceptible aquatic insects, with a reported 96-hour LC50 of just 2 µg/L. who.int This high toxicity to key components of the aquatic food web highlights the potential for broader ecosystem disruption. wikipedia.org

Table 2: Acute Toxicity of Allethrin to Aquatic Invertebrates

| Species | LC50 | Reference |

|---|---|---|

| Stonefly (Order Plecoptera) | 2 µg/L (96-hour) | who.int |

| Water Flea (Daphnia) | 150 - 50,000 µg/L | who.int |

Effects on Terrestrial Non-Target Arthropods

The insecticidal nature of this compound means it poses an inherent risk to non-target terrestrial arthropods, including species that provide essential ecosystem services.

Allethrin is recognized as being highly toxic to honey bees. beyondpesticides.orgwho.int Laboratory tests have established a lethal dose (LD50) for honey bees ranging from 3 to 9 µg per bee. who.intorst.edu This level of toxicity raises concerns about the potential impact on pollinator populations, which are crucial for both agricultural productivity and the health of natural ecosystems. However, the actual risk in field conditions is considered to be low due to the typical application methods and low rates of use for outdoor products, which are not expected to result in significant mortality even with direct application. epa.gov One study examining the volatilized pyrethroid prallethrin (B1678036) from a mosquito repelling device found no significant impact on the foraging and recruitment behaviors of nearby honey bees. nih.gov

Allethrin is a Type I pyrethroid that acts as a potent neurotoxin in insects. herts.ac.uk The primary mode of action involves disrupting the function of voltage-gated sodium channels in the nervous system, leading to repetitive nerve firing, paralysis, and eventual death. nih.gov Insects exposed to allethrin become paralyzed before they die. wikipedia.orgorst.edu This paralytic effect represents a significant sublethal behavioral alteration. Even if an insect receives a dose that is not immediately lethal, the resulting paralysis can prevent it from performing essential functions such as feeding, mating, or escaping from predators, ultimately leading to its death.

Influence on Soil Microorganism Communities and Biogeochemical Cycling

The application of this compound can lead to significant alterations in the composition and activity of soil microbial communities, which are crucial for maintaining soil health and driving essential biogeochemical cycles. While specific studies on the this compound isomer are limited, research on allethrin and other pyrethroids provides insights into its potential impacts.

The introduction of pyrethroids into the soil can cause shifts in the microbial population dynamics. For instance, studies on pyrethroids like permethrin (B1679614) and cypermethrin (B145020) have shown both stimulatory and inhibitory effects on different microbial groups. These insecticides have been observed to increase the populations of organotrophic bacteria and actinomycetes while inhibiting the growth of fungi. nih.gov This alteration in the bacterial-to-fungal ratio can have cascading effects on nutrient cycling, as fungi play a critical role in the decomposition of complex organic matter.

The metabolic activity of soil microorganisms can also be influenced by the presence of allethrin. Some microorganisms have demonstrated the ability to degrade allethrin, utilizing it as a carbon source. A notable example is the fungus Fusarium proliferatum, which has been shown to effectively biodegrade allethrin in contaminated soils. nih.gov This degradation process is influenced by environmental factors such as temperature and pH, with optimal degradation occurring under specific conditions. nih.gov

The table below summarizes the findings of a study on the biodegradation of allethrin by Fusarium proliferatum.

| Parameter | Optimal Condition | Degradation Rate |

| Temperature | 26°C | 95.0% within 5 days |

| pH | 6.0 | 95.3% within 5 days |

The influence of pyrethroids extends to vital biogeochemical processes, including the nitrogen cycle. Research on other pesticides has demonstrated the potential for interference with nitrogen fixation, a critical process for converting atmospheric nitrogen into a form usable by plants. mdpi.com Some pesticides have been shown to inhibit the signaling between leguminous plants and nitrogen-fixing bacteria, leading to reduced nodulation and lower crop yields. mdpi.com While direct evidence for this compound's effect on nitrogen fixation is scarce, the known sensitivity of this process to chemical disturbances raises concerns. nih.gov

Bioaccumulation Potential in Environmental Food Webs (Excluding Human Exposure Routes)

The bioaccumulation of this compound in environmental food webs is a key consideration for its ecological risk assessment. Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its environment and food, leading to a concentration of the substance in its tissues. This can be followed by biomagnification, where the concentration of the substance increases at successively higher levels in a food chain. herts.ac.uk

Allethrin is known to be highly toxic to fish and aquatic invertebrates. wikipedia.org The sensitivity of fish to pyrethroids is partly attributed to their slower metabolism and elimination of these compounds. nih.gov The lipophilic nature of pyrethroids, indicated by a high octanol-water partition coefficient (log Kow), suggests a potential for these compounds to accumulate in the fatty tissues of organisms. nih.gov However, the actual bioaccumulation potential is a balance between uptake, metabolism, and elimination.

While there is a theoretical potential for bioaccumulation, some evidence suggests that it may be limited for allethrin. The World Health Organization has stated that there is little tendency for bioaccumulation of allethrins in organisms due to their rapid degradation in the environment. who.int In mammals, allethrin is readily absorbed and metabolized into less toxic compounds that are more easily excreted. nih.gov

A study on the pyrethroids deltamethrin (B41696) and cypermethrin in crucian carp (B13450389) provides some insight into the tissue-specific accumulation of these compounds. The study found that deltamethrin accumulated most in the liver, while cypermethrin was found in the highest concentrations in the muscle. nih.gov After the fish were transferred to clean water, the accumulated pesticides were largely eliminated from all tissues within 24 hours, suggesting a relatively rapid depuration process. nih.gov

The following interactive data table presents the bioconcentration factors (BCFs) for deltamethrin and cypermethrin in different tissues of crucian carp.

| Pesticide | Tissue | Bioconcentration Factor (BCF) |

| Deltamethrin | Liver | Highest |

| Deltamethrin | Blood | High |

| Deltamethrin | Kidney | Medium |

| Deltamethrin | Muscle | Low |

| Cypermethrin | Muscle | Highest |

| Cypermethrin | Liver | High |

| Cypermethrin | Kidney | Medium |

| Cypermethrin | Blood | Low |

It is important to note that while this data is for other pyrethroids, it highlights the potential for tissue-specific accumulation and the importance of considering the specific compound and organism when assessing bioaccumulation risk. Trophic transfer, the movement of contaminants from one trophic level to the next, is a critical component of biomagnification. nih.gov For a compound to biomagnify, it must be persistent in the environment, bioavailable, and efficiently transferred up the food chain. researchgate.net The extent of biomagnification can be influenced by factors such as the lipid content of organisms. nih.gov

Development of Environmental Risk Assessment Methodologies for Allethrin

The environmental risk assessment of this compound, as part of the broader assessment of allethrins, involves a structured and tiered approach to evaluate its potential adverse effects on non-target organisms and ecosystems. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have developed comprehensive frameworks for this purpose. epa.gov

A key component of these methodologies is the tiered risk assessment framework. nih.gov This approach begins with a conservative screening level (Tier I) and progresses to more refined and realistic assessments in higher tiers if initial concerns are identified. researchgate.net

Tier I Assessment: The initial tier involves a conservative screening process. For d-allethrin, the EPA has conducted Tier I reviews of incident reports and epidemiology studies to identify any potential adverse health effects from exposure. regulations.gov This initial screening helps to determine if a more in-depth risk assessment is warranted.

Higher-Tier Assessments: If the Tier I assessment indicates a potential for risk, higher-tier studies are conducted. These may involve more complex and realistic exposure scenarios and the use of sophisticated models. The development of these risk assessment methodologies is an ongoing process, incorporating new scientific knowledge and tools. For pyrethroids in general, there has been a move towards developing and applying pharmacokinetic models, such as physiologically based pharmacokinetic (PBPK) models, for more accurate dose and species extrapolation. mdpi.com

The ecological risk assessment for pyrethroids, including allethrin, considers a wide range of non-target organisms. The EPA has assessed pyrethroids as a class to ensure consistency in risk evaluation and mitigation strategies. epa.gov This class-wide approach acknowledges the similar mode of action and ecological effects of these compounds. epa.gov

The development of these risk assessment methodologies also incorporates an Integrated Approach to Testing and Assessment (IATA). mdpi.com This framework provides a comprehensive way to evaluate the potential hazards and risks of chemical substances, addressing data gaps and prioritizing areas for further investigation. mdpi.com

The table below outlines the key components of the environmental risk assessment methodology for allethrin.

| Assessment Component | Description |

| Tiered Approach | A multi-level assessment process starting with conservative screening and progressing to more detailed evaluations if needed. nih.govresearchgate.net |

| Exposure Assessment | Evaluation of the potential for non-target organisms to be exposed to allethrin through various environmental pathways. |

| Effects (Toxicity) Assessment | Determination of the toxicity of allethrin to a range of non-target organisms, including aquatic and terrestrial species. wikipedia.org |

| Risk Characterization | Integration of exposure and effects data to estimate the likelihood and magnitude of adverse effects on non-target organisms. |

| Modeling | Use of mathematical models, such as PBPK models, to predict the fate, transport, and potential effects of allethrin in the environment. mdpi.com |

| Class-wide Assessment | Evaluation of pyrethroids as a group to ensure consistent and equitable risk management decisions. epa.gov |

The ultimate goal of these methodologies is to provide a scientific basis for regulatory decisions that protect the environment from the potential adverse effects of pesticides like this compound.

Advanced Analytical Methodologies for Environmental and Biological Matrices Non Human

Chromatographic Techniques for Allethrin (B1665230) and Metabolite Quantification

Chromatographic methods are the cornerstone for the analysis of allethrin and its metabolites, providing the necessary separation and detection capabilities for complex mixtures.

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography (HPLC) offers a powerful alternative for the analysis of pyrethroids, especially for less volatile or thermally labile compounds. lcms.cz HPLC methods have been developed for the simultaneous determination of multiple pyrethroids in various matrices. lcms.czresearchgate.net

A key advantage of HPLC is its versatility in column selection, allowing for both achiral and chiral separations. jascoinc.com Reversed-phase HPLC with a C18 column is often sufficient for quantifying the relative ratios of cis- and trans-isomers of allethrin. jascoinc.com However, separating all eight stereoisomers of allethrin in a single run is challenging and often requires more advanced techniques like two-dimensional HPLC. jascoinc.com

HPLC coupled with a photodiode array (PDA) detector allows for the assessment of analyte purity and the selection of optimal detection wavelengths. jascoinc.com For the analysis of complex samples, HPLC can be combined with mass spectrometry (LC-MS/MS) to provide high sensitivity and selectivity. lcms.cz A method for quantifying 14 pyrethroids in soil and sediment at parts-per-trillion levels has been developed using LC-MS/MS, demonstrating the applicability of this technique for trace-level analysis. lcms.cz

Chiral Separation and Enantiomeric Ratio Determination in Environmental Samples

The different stereoisomers of allethrin can exhibit varying biological activities and toxicities. wpmucdn.com Therefore, the ability to separate and quantify individual enantiomers is crucial for a comprehensive environmental risk assessment.

Two-Dimensional Achiral/Chiral Chromatography Systems

Two-dimensional high-performance liquid chromatography (2D-HPLC) has proven to be a successful technique for the separation of the multiple enantiomers of pyrethroid pesticides. oup.com This approach typically involves coupling an achiral HPLC column with a chiral column. oup.com In the first dimension, an achiral column is used to separate the diastereomers (e.g., cis and trans isomers). jascoinc.comnih.gov The separated diastereomeric peaks are then transferred to a second, chiral column for the separation of the enantiomers within each diastereomer group. nih.gov

For example, a 2D-HPLC method for allethrin utilized a monolithic silica (B1680970) column in the first dimension to separate cis and trans diastereoisomers. nih.gov These separated peaks were then individually switched to an enantioselective OJ Daicel column for the resolution of the four trans and four cis stereoisomers in subsequent injections. nih.gov This technique allows for the determination of the stereoisomeric composition of commercial allethrin products. nih.gov Similarly, two-dimensional gas chromatography (2D-GC) can be employed, where a combination of chiral and achiral columns is used to characterize allethrin formulations. researchgate.net

Spectroscopic Detection Methods for Stereoisomer Characterization (e.g., Circular Dichroism)

Circular dichroism (CD) spectroscopy is a powerful detection method for chiral molecules. ntu.edu.sg It measures the differential absorption of left and right circularly polarized light by a chiral molecule. ntu.edu.sg When coupled with HPLC, a CD detector can be used to determine the elution order of enantiomers and to confirm the absolute configuration of the separated stereoisomers. nih.govresearchgate.net

A 2D-HPLC system with a CD detector has been successfully used for the stereochemical resolution and determination of the elution order of the eight stereoisomers of allethrin. nih.gov The CD-based detection system, in conjunction with the injection of pure stereoisomers, allows for the unambiguous assignment of each peak to a specific enantiomer. nih.gov This method has been validated and applied to determine the stereoisomeric composition of commercial d-allethrin (B1317032) batches. nih.gov

Sample Preparation and Extraction Methodologies for Complex Environmental and Biological Matrices (Non-Human)

Effective sample preparation is a critical step in the analysis of (+)-trans-(R)-allethrin from complex matrices like soil, sediment, and water to remove interferences and concentrate the analyte. researchgate.net

For water samples, solid-phase extraction (SPE) is a common technique. usgs.gov In this method, the water sample is passed through a cartridge containing a solid sorbent that retains the pyrethroids. nemi.gov The retained compounds are then eluted with a suitable organic solvent. nemi.gov

For soil and sediment samples, which have a more complex matrix, more rigorous extraction techniques are required. researchgate.net Microwave-assisted extraction (MAE) and pressurized liquid extraction (PLE) are modern techniques that offer faster extraction times and reduced solvent consumption compared to traditional methods like Soxhlet extraction. researchgate.netnemi.gov After the initial extraction, a cleanup step is often necessary to remove co-extracted interfering compounds. usgs.gov This can be achieved using techniques such as solid-phase extraction (SPE) with stacked cartridges of different materials (e.g., graphitized carbon and alumina) or gel permeation chromatography (GPC). usgs.govnemi.gov

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is another popular sample preparation approach that has been successfully applied to the analysis of pyrethroids in soil and sediment. lcms.cz This method involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (dSPE). lcms.cz For soil samples, hydrating the sample with water before extraction can improve recovery. lcms.cz

Table 2: Common Sample Preparation Techniques for Allethrin Analysis

| Matrix | Extraction Technique | Cleanup Technique |

|---|---|---|

| Water | Solid-Phase Extraction (SPE) | - |

| Soil/Sediment | Microwave-Assisted Extraction (MAE) | Solid-Phase Extraction (SPE), Gel Permeation Chromatography (GPC) |

| Soil/Sediment | QuEChERS | Dispersive Solid-Phase Extraction (dSPE) |

Data compiled from multiple sources. lcms.czusgs.govnemi.gov

Development of Novel Biosensors and Rapid Detection Methods for Environmental Monitoring

The imperative for rapid, sensitive, and cost-effective monitoring of pesticide residues in the environment has driven significant research into novel detection technologies. Traditional chromatographic methods, while accurate, are often time-consuming, require extensive sample preparation, and are not suitable for on-site screening nih.gov. Biosensors and other rapid detection methods present a promising alternative, offering the potential for real-time analysis of environmental matrices such as water and soil ucanr.edunih.gov. These devices integrate a biological recognition element with a signal transducer, converting the interaction with the target analyte into a measurable signal nih.gov.

For pyrethroids like this compound, also known as S-bioallethrin (B1681506), the development of these technologies has focused on achieving high selectivity and sensitivity. The unique stereochemistry of this compound, which is the most biologically active isomer of allethrin, presents a specific challenge and opportunity for selective detection nih.govwho.int.

Immunosensors for this compound

Immunosensors are a specialized type of biosensor that uses antibodies as the biological recognition element to detect specific molecules nih.gov. The high specificity of antibody-antigen interactions allows for the development of assays that can distinguish between closely related structures, including stereoisomers ucanr.edu.

Historically, one of the first immunoassays for any pesticide was developed for S-bioallethrin ucanr.edunih.gov. This early work demonstrated the potential of immunochemical approaches to selectively identify the single most active optical and geometrical isomer from a complex mixture of allethrin isomers, a difficult task for traditional analytical methods of the time ucanr.edunih.gov.

More recent research has built upon this foundation, leading to the development of highly sensitive and specific enzyme-linked immunosorbent assays (ELISAs) for this compound. An ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

Detailed Research Findings: Polyclonal Antibody-Based ELISA

A notable study by Cao et al. (2012) describes the development of a sensitive and stereoselective indirect competitive ELISA for S-bioallethrin using a polyclonal antibody. capes.gov.brrsc.org In this format, the antibody is incubated with a sample containing the target analyte (S-bioallethrin), and they are then added to microtiter wells coated with a hapten-protein conjugate (coating antigen). The free analyte in the sample competes with the coating antigen for binding to the limited number of antibody sites. The amount of antibody that binds to the plate is then detected by a secondary antibody conjugated to an enzyme, which produces a colored signal. A higher concentration of S-bioallethrin in the sample results in a weaker signal, as less primary antibody is available to bind to the plate.

The developed ELISA demonstrated a high degree of stereoselectivity for S-bioallethrin with very low cross-reactivity against other allethrin isomers and pyrethroids. capes.gov.brrsc.org The key performance metrics for this assay are summarized below:

Limit of Detection (LOD): The assay achieved a limit of detection (LOD, defined as IC10) of 0.0025 µg/mL (2.5 ppb). capes.gov.brrsc.org

Sensitivity (IC50): The half-maximal inhibition concentration (IC50), a measure of the assay's sensitivity, was 0.089 µg/mL (89 ppb). capes.gov.brrsc.org

The practicality of the ELISA for environmental monitoring was validated by analyzing spiked samples of tap water, pond water, and dust. The assay showed excellent performance in these complex matrices, as detailed in the table below.

Table 1: Performance of S-bioallethrin ELISA in Environmental Matrices

| Sample Matrix | Spiked Concentration (µg/mL) | Found (µg/mL) | Recovery Rate (%) | RSD (%) |

|---|---|---|---|---|

| Tap Water | 0.05 | 0.049 | 98.0 | 8.5 |

| 0.10 | 0.097 | 97.0 | 7.3 | |

| 0.50 | 0.559 | 111.7 | 10.2 | |

| Pond Water | 0.05 | 0.048 | 96.0 | 11.5 |

| 0.10 | 0.091 | 90.7 | 9.8 | |

| 0.50 | 0.525 | 105.0 | 6.4 | |

| Dust | 0.05 | 0.047 | 94.6 | 12.1 |

| 0.10 | 0.099 | 98.8 | 8.9 | |

| 0.50 | 0.513 | 102.6 | 7.6 |

Data sourced from Cao et al. (2012). capes.gov.brrsc.org RSD: Relative Standard Deviation.

These findings confirm that the ELISA method is a simple, rapid, and inexpensive tool for the highly sensitive and stereoselective detection of this compound in environmental samples, with results comparable to those obtained by gas chromatography/electron capture detection (GC-ECD). capes.gov.brrsc.org

Other Novel Biosensor Approaches

While immunosensors like the ELISA described above are well-established, research continues into other types of biosensors for pesticide detection that could be applied to this compound.

Aptamer-Based Biosensors (Aptasensors): Aptamers are short, single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to a target molecule with high affinity and specificity. wikipedia.orgnih.gov Aptasensors replace antibodies with these nucleic acid aptamers as the recognition element. wikipedia.org They offer advantages such as high stability, ease of synthesis and modification, and potential for regeneration. nih.govlimes-institut-bonn.de Electrochemical aptamer-based (E-AB) sensors, for instance, can provide real-time measurements by detecting a change in current as the aptamer binds to its target. wikipedia.orgescholarship.org While specific aptasensors for this compound are not yet widely reported, the technology represents a promising avenue for future development.

Enzyme-Based Biosensors: These sensors utilize the catalytic reaction of an enzyme with a substrate, where the target analyte either inhibits or promotes the enzymatic activity. mdpi.com The change in activity is converted into a measurable signal. For many insecticides, biosensors are based on the inhibition of enzymes like acetylcholinesterase. mdpi.com The development of an enzyme-based sensor for this compound would require identifying an enzyme that is specifically inhibited or modulated by this compound.